![molecular formula C9H7N3OS B056909 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol CAS No. 69243-49-8](/img/structure/B56909.png)
1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol
Overview
Description
“1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol” is a chemical compound with the molecular formula C9H7N3OS . It has been reported as a new inhibitor scaffold, which competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes .
Molecular Structure Analysis
The molecular structure of “1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol” has been studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol” include a molecular weight of 205.24 g/mol, a topological polar surface area of 78.7 Ų, and a rotatable bond count of 1 . It is also reported to have a logP value of 0.4, indicating its lipophilicity .Scientific Research Applications
Inhibition of PARP Enzymes
The compound has been identified as a new inhibitor scaffold, which competes with nicotinamide in the binding pocket of human poly- and mono-ADP-ribosylating enzymes . The binding mode was studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 .
Versatile Nicotinamide Mimic
The compound acts as a versatile nicotinamide mimic, allowing nanomolar inhibition of different PARP enzymes . This makes it a valuable tool in the study of these enzymes and their roles in various biological processes.
Potential Drug Development
The compound does not possess inherent cell toxicity and the inhibitors can enter cells and engage with the target protein . This, together with favorable ADME properties, demonstrates the potential of the TBT scaffold for future drug development efforts towards selective inhibitors against specific enzymes .
Inhibition of Mono-ARTs
The 3-amino derivatives 21 (OUL243) and 27 (OUL232), as inhibitors of mono-ARTs PARP7, PARP10, PARP11, PARP12, PARP14, and PARP15 at nM potencies, with compound 27 being the most potent PARP10 inhibitor described to date with an IC 50 of 7.8 nM and the first PARP12 inhibitor ever reported .
Inhibition of Poly-ARTs
Hydroxy derivative 16 (OUL245) inhibits poly-ARTs with a selectivity towards PARP2 . This suggests potential applications in the treatment of diseases where these enzymes play a key role.
Thermodynamic Property Analysis
While not a direct application, the compound’s thermodynamic properties have been critically evaluated, which is crucial for understanding its behavior in various chemical and biological contexts .
Mechanism of Action
Target of Action
The primary targets of 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol, also known as [1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol, are human poly- and mono-ADP-ribosylating enzymes . These enzymes play a crucial role in various biological processes, including DNA repair, gene regulation, and cell death .
Mode of Action
This compound acts as an inhibitor scaffold, competing with nicotinamide in the binding pocket of its target enzymes . The binding mode was studied through analogs and their crystal structures with TNKS2, PARP2, PARP14, and PARP15 . This interaction results in the inhibition of these enzymes, affecting their function .
Biochemical Pathways
The inhibition of poly- and mono-ADP-ribosylating enzymes disrupts the ADP-ribosylation process, a post-translational modification involved in various cellular processes . This disruption can affect downstream effects such as DNA repair, gene regulation, and cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are favorable, demonstrating its potential for future drug development efforts . .
Result of Action
The result of the compound’s action is the inhibition of its target enzymes, which can lead to effects at the molecular and cellular levels . For instance, it can affect DNA repair processes, gene regulation, and cell death .
Future Directions
The potential of the “1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol” scaffold for future drug development efforts towards selective inhibitors against specific enzymes has been highlighted . This, together with favorable ADME properties, demonstrates its potential for future drug development efforts .
properties
IUPAC Name |
[1,2,4]triazolo[3,4-b][1,3]benzothiazol-8-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3OS/c13-4-6-2-1-3-7-8(6)12-5-10-11-9(12)14-7/h1-3,5,13H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHFZNYBHZQCEOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC3=NN=CN23)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219313 | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
69243-49-8 | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069243498 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,4-Triazolo(3,4-b)benzothiazole-5-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4-TRIAZOLO(3,4-B)BENZOTHIAZOLE-5-METHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48LP1TV40F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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